3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one
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Overview
Description
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one is a complex organic compound that features a chromenone core structure substituted with various functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the chromenone core can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HNO3 in sulfuric acid (H2SO4) for nitration; Br2 in acetic acid for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxol-5-yl group and exhibit similar biological activities.
Benzo[d][1,3]dioxole gathered pyrazole derivatives: These compounds also feature the benzo[d][1,3]dioxol-5-yl group and are known for their antimicrobial properties.
Uniqueness
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one is unique due to its specific substitution pattern on the chromenone core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C21H20O5 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-ethyl-7-hydroxy-2-propylchromen-4-one |
InChI |
InChI=1S/C21H20O5/c1-3-5-17-20(13-6-7-16-19(9-13)25-11-24-16)21(23)14-8-12(4-2)15(22)10-18(14)26-17/h6-10,22H,3-5,11H2,1-2H3 |
InChI Key |
LXCIVIWESVQFTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)C2=C(O1)C=C(C(=C2)CC)O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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